![molecular formula C16H13Cl2NO3 B4234511 N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4234511.png)
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
描述
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
作用机制
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, which can improve metabolic function and reduce the risk of metabolic diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can increase endurance and improve exercise performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of metabolic diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in laboratory experiments is its selective activation of PPARδ, which allows for specific modulation of metabolic pathways. However, its use is limited by its banned status in sports and the potential for off-target effects and toxicity.
未来方向
Future research on N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could focus on its potential use in the treatment of metabolic disorders and cancer, as well as its mechanisms of action and potential side effects. Additionally, further studies could investigate the use of N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other drugs or interventions to enhance its therapeutic effects.
科学研究应用
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has also been investigated for its potential use in the treatment of certain types of cancer.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9-15(22-14-5-3-2-4-13(14)21-9)16(20)19-12-7-6-10(17)8-11(12)18/h2-9,15H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWSNLDVZRVOAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。